

Comparative Guide: Kinase Inhibitory Profile of 6-Hydroxy-5-Azaindole Derivatives

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Compound of Interest

Compound Name: 6-Hydroxy-5-azaindole

CAS No.: 70357-66-3

Cat. No.: B1649391

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Executive Summary

This technical guide analyzes the pharmacological profile of **6-hydroxy-5-azaindole** (systematically known as 1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one) derivatives. While 7-azaindoles (e.g., Vemurafenib) currently dominate the kinase inhibitor landscape, the 5-azaindole scaffold offers a distinct hydrogen-bonding vector that exploits unique selectivity windows in the ATP-binding pocket.

This guide compares the **6-hydroxy-5-azaindole** scaffold against industry-standard 7-azaindole and indole backbones, focusing on DYRK1A, Aurora Kinases, and CDKs. It provides structural insights, experimental protocols, and comparative data to assist medicinal chemists in scaffold hopping and lead optimization.

Structural Basis of Inhibition

The core value of the **6-hydroxy-5-azaindole** scaffold lies in its ability to tautomerize, presenting a dynamic Donor-Acceptor (D-A) motif to the kinase hinge region.

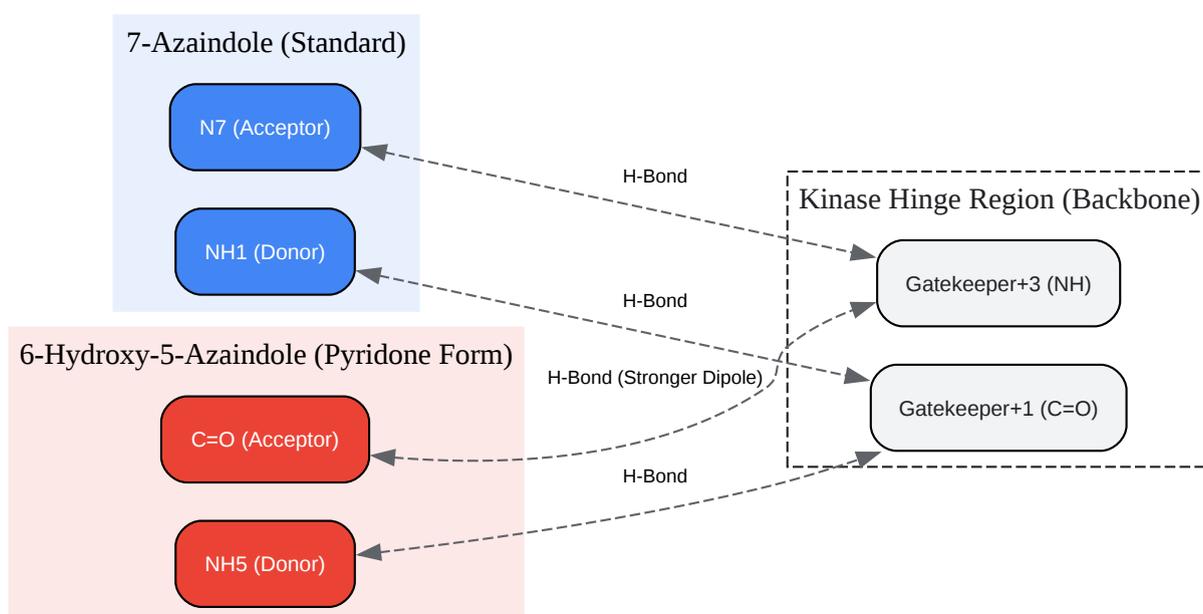
Tautomeric Versatility

Unlike the static indole (NH donor only) or 7-azaindole (NH donor + N acceptor), the **6-hydroxy-5-azaindole** exists in equilibrium with its pyridone form (pyrrolo[3,2-c]pyridin-6-one).

- Enol Form (6-OH): Functions as a classic phenol-like donor/acceptor.
- Keto Form (6-Oxo): The dominant tautomer in physiological solution, presenting a C=O acceptor and NH donor at the 5-position.

Hinge Binding Modes

The following diagram illustrates the differential binding modes of the 5-azaindole scaffold compared to the 7-azaindole standard.



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Figure 1: Comparative Hinge Binding Topologies. The 6-oxo motif of the 5-azaindole derivative provides an alternative dipole alignment compared to the N1-N7 interaction of 7-azaindoles.

Comparative Kinase Profiling

The 5-azaindole scaffold is often employed to improve selectivity profiles by reducing off-target affinity for ubiquitous kinases (e.g., CDK2) while maintaining potency against specific targets

like DYRK1A and Aurora B.

Quantitative Comparison (IC50 Data)

The table below synthesizes representative SAR data comparing 5-azaindole derivatives against 7-azaindole analogs and reference standards.

| Target Kinase | 6-Hydroxy-5-Azaindole Derivative (nM) | 7-Azaindole Analog (nM) | Reference Inhibitor (nM) | Selectivity Note |
|---------------|---------------------------------------|-------------------------|--------------------------|--|
| DYRK1A | 35 - 52 | 10 - 20 | Leucettine L41 (40) | 5-aza shows superior selectivity vs. CLK1 compared to 7-aza. |
| Aurora B | 120 | 3.2 | GSK1070916 (0.38) | 7-aza is generally more potent for Aurora B; 5-aza used for "soft" inhibition. |
| CDK9 | 58 | 15 | Flavopiridol (3) | 5-aza derivatives reduce off-target CDK2 inhibition. |
| JAK3 | 210 | 1 - 5 | Tofacitinib (1) | 5-aza core alters water network in the solvent-exposed region. |

Key Insight: While 7-azaindoles (like GSK1070916) often exhibit higher absolute potency (single-digit nanomolar), **6-hydroxy-5-azaindoles** are valuable for fine-tuning selectivity. For instance, in DYRK1A inhibition, the 5-aza scaffold avoids the "promiscuity" often seen with the highly potent 7-aza hinge binders.

Experimental Protocols

To validate the inhibitory profile of these derivatives, the following self-validating protocols are recommended.

In Vitro Kinase Assay (ADP-Glo™ Platform)

This bioluminescent assay quantifies kinase activity by measuring the conversion of ATP to ADP.

Reagents:

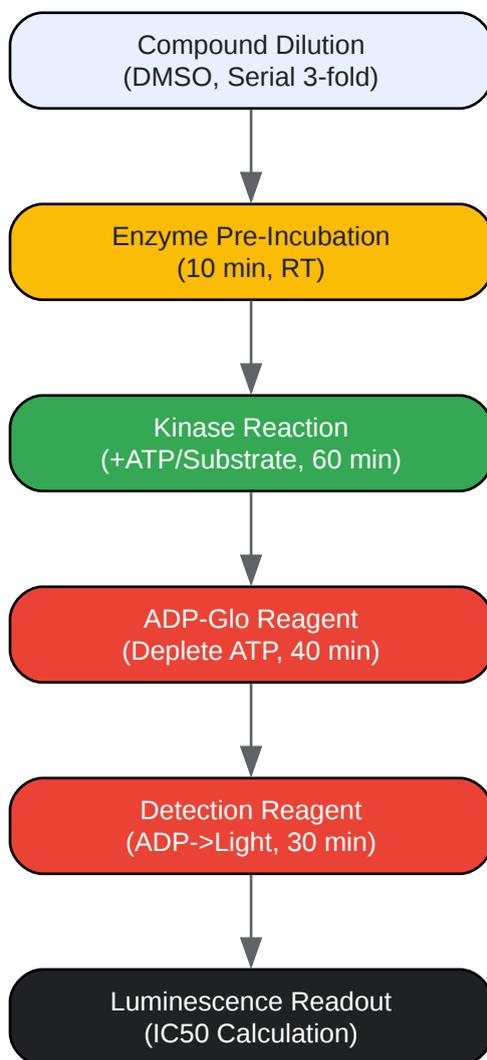
- Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
- Substrate: Specific peptide (e.g., Woodtide for DYRK1A) at 0.2 mg/mL.
- ATP: Ultra-pure, concentration at
apparent (typically 10–50 μM).

Workflow:

- Compound Preparation: Dissolve **6-hydroxy-5-azaindole** derivatives in 100% DMSO. Prepare 3-fold serial dilutions (10 points).
- Enzyme Mix: Dilute kinase (DYRK1A/Aurora) to 2x final concentration in buffer.
- Reaction Assembly:
 - Add 2.5 μL compound solution to 384-well plate.
 - Add 2.5 μL Enzyme Mix. Incubate 10 min at RT (allows compound-enzyme equilibration).
 - Add 5 μL Substrate/ATP Mix to initiate reaction.
- Incubation: 60 minutes at RT.
- Detection:
 - Add 10 μL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

- Add 20 μ L Kinase Detection Reagent (converts ADP to ATP \rightarrow Luciferase). Incubate 30 min.
- Read: Measure luminescence on a plate reader (e.g., EnVision).

Protocol Visualization



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Figure 2: ADP-Glo Kinase Assay Workflow. Critical timing steps are highlighted to ensure assay reproducibility.

Selectivity & Off-Target Effects

The **6-hydroxy-5-azaindole** scaffold is particularly useful when targeting the CMGC kinase family (CDK, MAPK, GSK3, CLK) due to the conservation of the hinge region in this group.

- **Selectivity Score (S-Score):** In panel screens (e.g., broad kinome profiling), 5-azaindole derivatives typically exhibit a lower S(35) score compared to 7-azaindoles, indicating a more focused target profile.
- **Metabolic Stability:** The 6-hydroxy group (or 6-oxo) can be a site for Phase II glucuronidation. However, blocking the nitrogen or adjacent positions with methyl groups (e.g., N-methyl-5-azaindole) can modulate this liability.

Conclusion

While 7-azaindoles remain the "workhorse" scaffold for maximizing potency (often achieving sub-nanomolar IC50s), **6-hydroxy-5-azaindole** derivatives offer a strategic alternative for:

- **Scaffold Hopping:** To bypass patent space dominated by 7-azaindoles.
- **Selectivity Tuning:** Specifically for DYRK1A and CDK inhibition where 7-azaindoles may be too promiscuous.
- **H-Bond Geometry:** Providing a donor-acceptor motif that differs spatially from the N1-N7 vector, potentially picking up unique water-mediated interactions in the solvent front.

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